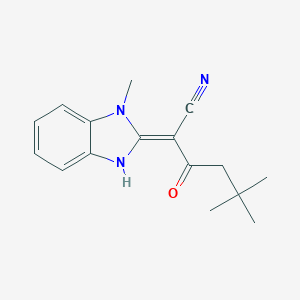
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile, also known as DMBOH, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile binds to copper ions through the benzimidazole moiety, forming a stable complex. The complex can emit fluorescence upon excitation with light, allowing for the detection and imaging of copper ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has a high selectivity for copper ions over other metal ions, such as iron and zinc.
Biochemical and Physiological Effects
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell cultures and has potential as a non-invasive tool for studying copper ion dynamics in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has several advantages for lab experiments, including its high selectivity for copper ions, low toxicity, and ability to detect copper ions in living cells. However, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has limitations, such as its limited selectivity for other metal ions and potential interference with other fluorescent probes.
Orientations Futures
For (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile research include the development of new fluorescent probes with improved selectivity for copper ions, the study of copper ion dynamics in neurodegenerative diseases, and the application of (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile in other biological systems. Additionally, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile could potentially be used for the development of new therapeutics for copper-related diseases.
Méthodes De Synthèse
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can be synthesized through a reaction between 3-methyl-1H-benzimidazole-2-carbaldehyde and 5,5-dimethyl-3-oxohexanenitrile in the presence of a base catalyst. The reaction produces (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile as a yellow solid with a melting point of 158-160°C.
Applications De Recherche Scientifique
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has potential applications in scientific research as a fluorescent probe for detecting and imaging metal ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has been shown to selectively bind to copper ions and can be used to detect copper ions in living cells. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can also be used to study the role of copper ions in biological processes, such as neurodegenerative diseases.
Propriétés
Nom du produit |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)9-14(20)11(10-17)15-18-12-7-5-6-8-13(12)19(15)4/h5-8,18H,9H2,1-4H3/b15-11+ |
Clé InChI |
IDVQCMSCXKJXSR-RVDMUPIBSA-N |
SMILES isomérique |
CC(C)(C)CC(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
SMILES canonique |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)


![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)
